molecular formula C8H9Cl2N B128408 (S)-1-(3,4-Dichlorophenyl)ethanamine CAS No. 150025-93-7

(S)-1-(3,4-Dichlorophenyl)ethanamine

Cat. No.: B128408
CAS No.: 150025-93-7
M. Wt: 190.07 g/mol
InChI Key: UJUFOUVXOUYYRG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3,4-Dichlorophenyl)ethanamine is a chiral amine intermediate of significant value in medicinal chemistry research, particularly in the development of novel central nervous system (CNS) active compounds. Its structure is a key feature in the synthesis of ligands targeting sigma (σ) receptors, a class of proteins expressed in the brain that are promising therapeutic targets for neurological and psychiatric disorders. Research indicates that σ receptor agonists can produce antidepressant-like effects in animal models, positioning them as a viable avenue for the development of new antidepressants . This compound serves as a critical precursor in the synthesis of more complex molecules designed to investigate these pathways. Furthermore, the (S)-enantiomer, with its defined stereochemistry, is essential for studying stereospecific interactions in pharmacological applications, as even closely related derivatives have been investigated in clinical settings for conditions such as major depressive disorder . As a building block, it enables researchers to explore structure-activity relationships and develop compounds with enhanced efficacy and potentially reduced side effects . Its primary research applications are focused on advancing pharmaceutical development for neurological disorders, contributing to the discovery of next-generation therapeutics.

Properties

IUPAC Name

(1S)-1-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUFOUVXOUYYRG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40355187
Record name (1S)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150025-93-7
Record name (1S)-1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40355187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-1-(3,4-Dichlorophenyl)ethanamine, commonly referred to as a chiral amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₉Cl₂N
  • Molecular Weight : 176.07 g/mol
  • CAS Number : 823790-74-5

The compound features a dichlorophenyl group attached to an ethanamine backbone, which contributes to its unique chemical properties and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. The mechanism of action may involve:

  • Receptor Modulation : It can act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and behavior.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, thereby modulating metabolic pathways .

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study found that administration of the compound led to increased levels of serotonin and norepinephrine in the brain, suggesting potential use in treating depression.

2. Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In vitro tests indicated that the compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

3. Antimicrobial Properties

The compound has demonstrated antibacterial activity against several strains of bacteria. For instance, it showed significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Related Compounds

Compound NameStructural DifferencesUnique Properties
(R)-1-(3,4-Dichlorophenyl)ethanamineDifferent stereochemistryPotentially different biological activity
1-(3,4-Difluorophenyl)ethanamineFluorine instead of chlorineAltered electronic properties affecting reactivity
2-(3,4-Dichlorophenyl)ethanamineDifferent position of amineVariations in biological activity depending on substitution

This table highlights how slight variations in structure can lead to significant differences in biological activity.

Case Study 1: Antidepressant Activity in Rodent Models

In a controlled study involving rodents, this compound was administered over a period of two weeks. Results showed a marked improvement in depressive-like behaviors compared to control groups. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests, suggesting antidepressant effects .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited IC50 values ranging from 10-20 µM across different cell types, indicating moderate potency. Notably, it was more effective against breast cancer cells than prostate cancer cells .

Comparison with Similar Compounds

Enantiomeric and Stereochemical Variants

  • (R)-1-(3,4-Dichlorophenyl)ethanamine (CAS 150520-10-8) :
    The (R)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. Purity levels for commercially available samples reach 95% , comparable to the (S)-form. Enantiomeric differences may influence receptor binding or metabolic stability in pharmacological applications .

Positional Isomers of Dichlorophenyl Ethanamine

  • (2,3-Dichlorophenyl)-ethylamine (CAS 49850-15-9) and (2,4-Dichlorophenyl)-ethylamine (CAS 35113-89-4): These isomers exhibit chlorine substituents at alternative positions on the phenyl ring.
  • (3,5-Dichlorophenyl)-ethylamine (CAS 42266-02-4) :
    The meta-substitution pattern reduces conjugation effects compared to the 3,4-dichloro analog, which may impact aromatic stacking interactions in drug design .

Halogen-Substituted Analogs

  • This substitution is critical in optimizing blood-brain barrier penetration for CNS-targeting drugs .
  • (S)-1-(3-Chloro-5-fluorophenyl)ethanamine (CAS 1241678-48-7) :
    Combining chlorine and fluorine substituents creates a mixed electronic profile, balancing steric bulk and polarity. Such hybrids are explored in kinase inhibitor development .

Hydrochloride Salts and Derivatives

  • 1-(3,4-Dichlorophenyl)ethanamine HCl (CAS 89981-76-0) :
    The hydrochloride salt form improves aqueous solubility, facilitating formulation in preclinical studies. Stability under ambient conditions aligns with the free base .
  • 1-(3-Chlorophenyl)ethanamine HCl (CAS 39959-69-8): A mono-chlorinated variant with reduced halogenation, this compound serves as a simplified model for structure-activity relationship (SAR) studies .

Table 1: Comparative Data for Key Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Purity/Solubility Notable Properties
(S)-1-(3,4-Dichlorophenyl)ethanamine 150025-93-7 C₈H₉Cl₂N 190.07 3,4-Cl₂ 97% (dark storage) Light-sensitive, H302
(R)-1-(3,4-Dichlorophenyl)ethanamine 150520-10-8 C₈H₉Cl₂N 190.07 3,4-Cl₂ (R-config.) 95% Enantiomer-specific activity
1-(3,4-Dichlorophenyl)ethanamine HCl 89981-76-0 C₈H₁₀Cl₃N 226.53 3,4-Cl₂ (HCl salt) High solubility Enhanced stability
(S)-1-(3,4-Difluorophenyl)ethanamine HCl 321318-19-8 C₈H₁₀ClF₂N 210.08 3,4-F₂, HCl salt >98% Increased polarity
(3,5-Dichlorophenyl)-ethylamine 42266-02-4 C₈H₉Cl₂N 190.07 3,5-Cl₂ Not reported Altered steric profile

Q & A

Q. Table 1: Synthetic Method Comparison

MethodYield (%)ee (%)Purity (%)Reference
NaBH4_4/EtOH72.999.599.8
Chiral HPLC Resolution65.499.899.9

Q. Table 2: Docking Parameters (AutoDock Vina)

ParameterValue
Grid Box Size25 × 25 × 25 Å
Exhaustiveness8
Energy Range (kcal/mol)4

Key Considerations

  • Safety : Handle with PPE (gloves, lab coat) due to H302 toxicity .
  • Storage : Store under inert atmosphere (Argon) at 4°C to prevent racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-1-(3,4-Dichlorophenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,4-Dichlorophenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.